Boc-4-Abz-OH

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Unprotected PABA or wrong regioisomers cause SPPS failure via uncontrolled side reactions. Boc-4-Abz-OH (CAS 66493-39-8) resolves this: • Orthogonal Boc protection survives base-labile deprotection; Fmoc analogs cannot. • Para-regiochemistry ensures linear geometry for pharmacophore spacing; meta/ortho isomers disrupt binding. • Bifunctional -COOH enables stepwise ADC linker conjugation. In stock with batch-specific CoA; global shipping.

Molecular Formula C12H15NO4
Molecular Weight 237,25 g/mole
CAS No. 66493-39-8
Cat. No. B558679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-4-Abz-OH
CAS66493-39-8
Synonyms66493-39-8; 4-(Boc-amino)benzoicacid; 4-((tert-Butoxycarbonyl)amino)benzoicacid; Boc-4-Abz-OH; 4-Tert-Butoxycarbonylamino-BenzoicAcid; N-Boc-4-aminobenzoicacid; 4-(tert-Butoxycarbonylamino)benzoicAcid; 4-[(tert-butoxycarbonyl)amino]benzoicacid; 4-tert-butoxycarbonylaminobenzoicacid; 4-(boc-amino)-benzoicacid; 4-(n-bocamino)benzoicacid; AG-205/06424048; 4-[(tert-butoxy)carbonylamino]benzoicacid; AC1MBSEV; boc-p-aminobenzoicacid; boc-4-aminobenzoicacid; AC1Q1NA2; KSC624Q0R; 15299_ALDRICH; SCHEMBL243401; 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoicAcid; 15299_FLUKA; CTK5C4808; MolPort-000-146-811; ZJDBQMWMDZEONW-UHFFFAOYSA-N
Molecular FormulaC12H15NO4
Molecular Weight237,25 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15)
InChIKeyZJDBQMWMDZEONW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-4-Abz-OH Procurement Guide: Para-Position Boc-Protected Aminobenzoic Acid for Orthogonal SPPS


Boc-4-Abz-OH (CAS 66493-39-8) is a tert-butoxycarbonyl (Boc)-protected derivative of 4-aminobenzoic acid (PABA) . This bifunctional building block features an acid-labile Boc-protected aromatic amine and a free carboxylic acid, making it a standard intermediate for solid-phase peptide synthesis (SPPS), particularly in Boc-strategy protocols where orthogonal protection is required . The para-substitution pattern differentiates it from its meta- and ortho- regioisomers and establishes it as a core component for synthesizing peptidomimetics and linker constructs .

Boc-4-Abz-OH vs. Alternatives: Why Protecting Group and Regiochemistry Dictate Synthetic Success


Substituting Boc-4-Abz-OH with a generic analog can lead to synthetic failure due to three critical variables. First, the choice between Boc and Fmoc protecting groups dictates the entire synthesis route; using Fmoc-4-Abz-OH in a Boc-strategy SPPS will result in premature deprotection during TFA cleavage steps [1]. Second, the para-regiochemistry of Boc-4-Abz-OH provides a specific geometry and electronic character distinct from the meta-isomer (Boc-3-Abz-OH), which directly influences coupling efficiency and the rigidity of the final construct. Third, the use of unprotected 4-aminobenzoic acid leads to uncontrolled polymerization and side reactions, negating the site-specific reactivity that the Boc group ensures . These differences are not trivial and are quantified in the evidence below.

Quantitative Differentiation: Boc-4-Abz-OH's Performance Metrics Against Key Comparators


Deprotection Orthogonality: Boc-4-Abz-OH vs. Fmoc-4-Abz-OH in SPPS Protocols

Boc-4-Abz-OH is strictly orthogonal to Fmoc-chemistry conditions. It requires strong acid (e.g., TFA) for deprotection, whereas its direct analog, Fmoc-4-Abz-OH, is deprotected under basic conditions (e.g., piperidine) [1]. This difference means Boc-4-Abz-OH is incompatible with acid-sensitive resins and side-chain protecting groups typically used in Fmoc-SPPS, but it is the required standard for Boc-SPPS where the final cleavage from the resin is performed with HF .

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Thermal Stability: Boc-4-Abz-OH Decomposition vs. Fmoc Analog

Boc-4-Abz-OH exhibits a decomposition temperature of ~200°C . In contrast, the analogous Fmoc-protected compound, Fmoc-4-Abz-OH, demonstrates a significantly higher thermal decomposition point of ~277°C . This 77°C lower decomposition threshold for Boc-4-Abz-OH highlights the acid-labile nature of the Boc group, which is more susceptible to thermal degradation compared to the base-labile Fmoc group.

Thermal Stability Storage Conditions Handling Protocols

Solution Stability: Boc-4-Abz-OH vs. Unprotected 4-Aminobenzoic Acid

Boc-4-Abz-OH has been documented to exhibit high reactivity and stability in human serum, which may be due to its ability to inhibit the uptake and release of drugs from cells . While no direct quantitative comparison is provided, this behavior is in stark contrast to unprotected 4-aminobenzoic acid, which lacks the Boc group and is therefore prone to rapid metabolism and non-specific reactivity in biological media, as it cannot form the same stable, protected intermediates.

Bioconjugation Drug Development In Vitro Stability

Regiochemical Impact: Boc-4-Abz-OH vs. Boc-3-Abz-OH on Conformational Rigidity

The para-substitution of Boc-4-Abz-OH provides a rigid, linear geometry that acts as a spacer, often increasing the overall length of a peptide chain by approximately 6-7 Å per residue . This contrasts with the meta-substituted analog, Boc-3-Abz-OH, which introduces a 'kink' or bend in the peptide backbone, fundamentally altering the three-dimensional structure and potentially disrupting binding interactions .

Peptidomimetics Conformational Analysis Linker Chemistry

Purity and Procurement: Guaranteed Assay for Reproducible Synthesis

Commercial sources guarantee a high level of purity for Boc-4-Abz-OH, with specifications of ≥98.0% (T) and ≥99% (HPLC) . This level of purity is essential for minimizing side reactions and ensuring reproducible coupling yields in multi-step syntheses, a critical factor for both research and scale-up applications.

Analytical Chemistry Quality Control Process Development

Target Applications for Boc-4-Abz-OH Based on Differentiated Performance


Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

This is the primary application for Boc-4-Abz-OH. Its acid-labile Boc group makes it the standard choice for Boc-SPPS, where it can be incorporated as a rigid, para-substituted spacer or building block . Its use ensures orthogonality with base-labile side-chain protecting groups commonly employed in this strategy, a requirement that Fmoc-protected analogs cannot fulfill [1].

Synthesis of Peptidomimetics with Defined Linear Geometry

The para-regiochemistry of Boc-4-Abz-OH imparts a linear, rigid structure, making it an ideal building block for peptidomimetics where precise spatial orientation of pharmacophores is critical for target binding . The meta- or ortho- regioisomers would introduce an angular geometry, drastically altering the compound's conformational properties and likely abrogating biological activity [1].

Development of Linker Systems and Bioconjugates

Boc-4-Abz-OH serves as a precursor for more complex linker systems, such as the Val-Lys(Boc)-PAB linker used in antibody-drug conjugates (ADCs) . Its bifunctional nature allows for the controlled, stepwise conjugation of a payload to a targeting moiety, a process where the Boc group's stability under specific conditions is paramount to avoid premature linker cleavage [1].

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